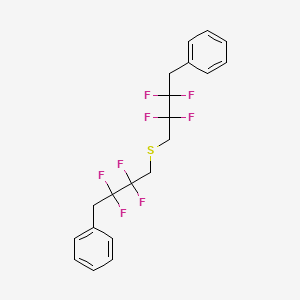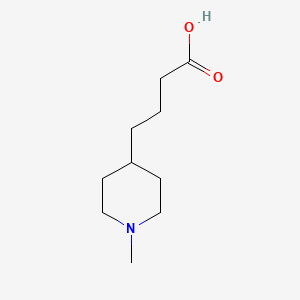
4-(1-Methylpiperidin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylpiperidin-4-yl)butanoic acid, also known by its CAS number 847499-68-7 , is a synthetic compound. Its structure includes a piperidine ring (1-methylpiperidine) attached to a butanoic acid moiety. The compound’s molecular weight is approximately 185.26 g/mol .
Preparation Methods
While detailed synthetic routes for this compound are not widely available, it can be synthesized through organic chemistry methods. Researchers typically use reagents and conditions suitable for amide formation. Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
4-(1-Methylpiperidin-4-yl)butanoic acid can participate in various chemical reactions:
Amide Formation: The carboxylic acid group reacts with the amine group of 1-methylpiperidine to form the amide bond.
Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond can occur.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction/Oxidation: Depending on reaction conditions, it may undergo reduction or oxidation reactions.
Common reagents include acid chlorides, bases, and reducing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may serve as a precursor for drug development due to its amide functionality.
Chemical Research: Researchers use it as a building block for more complex molecules.
Industry: It could be part of specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action remains elusive, but it likely involves interactions with biological targets. Further research is needed to elucidate its specific pathways and effects.
Comparison with Similar Compounds
Similar compounds include:
4-(4-Methylpiperidin-1-yl)butanoic acid: (CAS: 58077-68-2)
4-(4-Methylpiperidin-1-yl)butanoic acid: (CAS: 775248-47-0)
While these compounds share structural similarities, their unique features warrant further investigation.
Properties
CAS No. |
847499-68-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(1-methylpiperidin-4-yl)butanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-11-7-5-9(6-8-11)3-2-4-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
InChI Key |
MKQQIWZZYQNYPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)

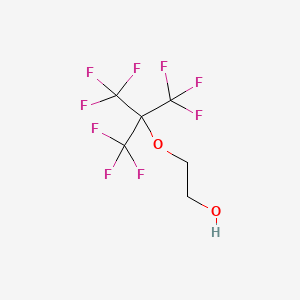


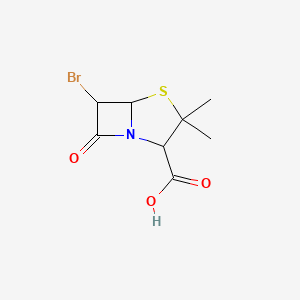
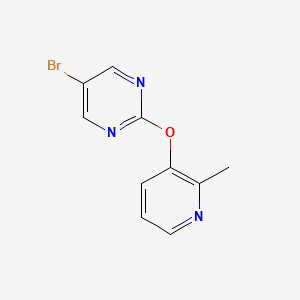
![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)


![bis(8-ethyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate;dichloride](/img/structure/B12068166.png)
![4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12068167.png)

